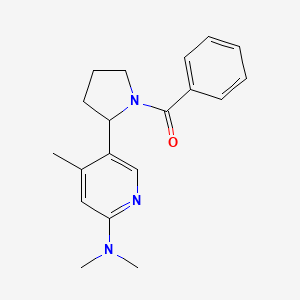
3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” typically involves multi-step organic reactions. A common route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions.
Amination: The amino group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the tert-butyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
科学的研究の応用
“3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a building block for bioactive molecules.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
4-Aminopiperidine-1,3-dicarboxylate: A related compound with similar structural features.
tert-Butyl 4-aminopiperidine-1,3-dicarboxylate: Another derivative with a tert-butyl group.
Ethyl 4-aminopiperidine-1,3-dicarboxylate: A derivative with an ethyl group.
Uniqueness
“3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate” is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-12(17)15-7-6-10(14)9(8-15)11(16)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 |
InChIキー |
LXEMOQIROYPMJA-VHSXEESVSA-N |
異性体SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)C(=O)OC(C)(C)C)N |
正規SMILES |
CCOC(=O)N1CCC(C(C1)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)


![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
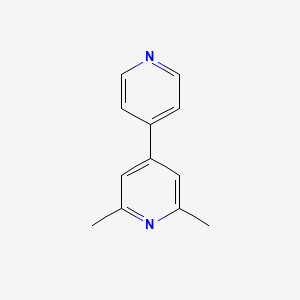
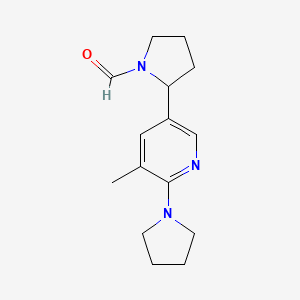
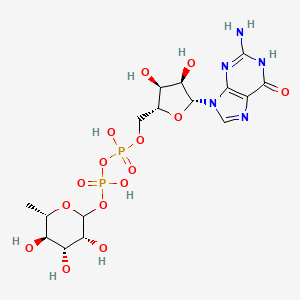
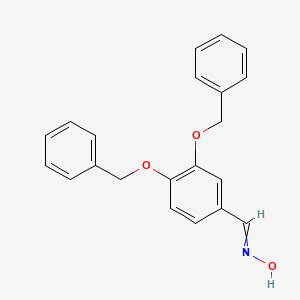

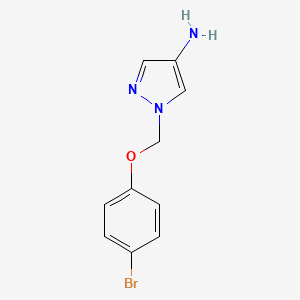
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
